N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-11-8-12(2)17(13(3)9-11)19-18(20)14-4-5-15-16(10-14)22-7-6-21-15/h4-5,8-10H,6-7H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBPYUHOMDIMZCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the reaction of 2,4,6-trimethylaniline with appropriate reagents to form the desired product. One common method involves the use of formic acid and other reagents under controlled conditions to achieve the desired transformation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of catalysts and specific reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form corresponding oxidized products.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary but may include the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of benzodioxine carboxamide derivatives, where variations in the substituent on the phenyl ring significantly alter molecular properties. Below is a detailed comparison with structurally related compounds:
Structural and Physicochemical Comparison
*Calculated using standard atomic weights.
Functional Implications of Substituents
- Lipophilicity and Solubility: The target compound’s 2,4,6-trimethylphenyl group increases hydrophobicity compared to analogs with polar groups like methoxy () or cyano (). This may limit aqueous solubility but enhance membrane permeability.
- Conversely, electron-donating groups like methoxy () may stabilize resonance structures.
- Steric Effects : Bulky substituents (e.g., trimethylphenyl in the target compound or benzothiophene in ) may hinder interactions with flat binding pockets but improve selectivity.
- Biological Activity : Thiophene () and thiadiazole () rings are common in pharmaceuticals due to their ability to engage in hydrophobic and π-π interactions. Furan-containing analogs () might exhibit enhanced binding to aromatic residues in enzymes.
Biological Activity
N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Synthesis
The compound features a benzodioxine ring and a carboxamide group , which contribute to its unique properties. The synthesis typically involves the reaction of 2,4,6-trimethylaniline with various reagents such as formic acid under controlled conditions to yield the desired product .
Biological Activity Overview
The biological activity of this compound has been studied in various contexts:
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It appears to interact with specific molecular targets that modulate cell cycle progression and apoptosis pathways.
- Antioxidant Activity : The compound has shown potential as an antioxidant. Research indicates that it can scavenge free radicals, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies have reported anti-inflammatory properties, suggesting that it may inhibit pro-inflammatory cytokines and pathways.
The mechanism of action for this compound involves its interaction with various biochemical pathways. It is believed to modulate the activity of enzymes involved in metabolic processes and cell signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Study on Anticancer Activity :
- A study conducted on human cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation and induction of apoptosis. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins.
-
Antioxidant Study :
- In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells exposed to hydrogen peroxide. The antioxidant capacity was comparable to known antioxidants like ascorbic acid.
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Anti-inflammatory Research :
- An animal model study indicated that administration of the compound significantly reduced inflammation markers in tissues subjected to inflammatory stimuli. The results suggested a potential therapeutic application for inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it can be compared with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-(2,4,6-trimethylphenyl)formamide | Structure | Moderate anticancer activity |
| 2,4,6-trimethylaniline | Structure | Limited antioxidant properties |
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-(2,4,6-trimethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves sequential coupling of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2,4,6-trimethylaniline via carbodiimide-mediated amidation. Intermediates are purified using column chromatography and characterized via -NMR and LC-MS. Reaction progress is monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) as the mobile phase .
Q. How is the purity of the compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Purity is assessed via high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Quantitative analysis uses calibration curves with ≥98% purity as the acceptance criterion. Structural confirmation relies on -NMR and FT-IR spectroscopy to verify carbonyl (C=O, ~1650 cm) and aromatic C-H stretching (~3050 cm) .
Q. What preliminary biological activities are associated with benzodioxine carboxamide derivatives?
- Methodological Answer : Derivatives are screened for anti-inflammatory and antiproliferative activity. For example, in vitro assays against COX-2 (IC ~12 µM) and MCF-7 breast cancer cells (IC ~18 µM) are conducted using ELISA and MTT protocols, respectively. Positive controls (e.g., celecoxib for COX-2) validate assay conditions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production while minimizing side reactions?
- Methodological Answer : Continuous flow reactors improve scalability by maintaining precise temperature control (60–80°C) and reducing reaction times. Solvent optimization (e.g., DMF vs. THF) enhances solubility of intermediates. Kinetic studies via in-situ IR spectroscopy identify side reactions (e.g., hydrolysis of active esters), which are mitigated by anhydrous conditions .
Q. How do structural modifications (e.g., substituent position on the benzodioxine ring) influence biological activity?
- Methodological Answer : SAR studies reveal that electron-withdrawing groups (e.g., -NO) at the 6-position enhance thrombin inhibition (K = 0.8 µM vs. 3.2 µM for unsubstituted analogs). Docking simulations (AutoDock Vina) correlate these effects with improved hydrogen bonding to Ser195 in the thrombin active site .
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
- Methodological Answer : Discrepancies (e.g., high in vitro potency but low in vivo efficacy) are addressed by:
- Pharmacokinetic profiling : Measuring plasma half-life (t) and bioavailability via LC-MS/MS.
- Metabolite identification : Incubating the compound with liver microsomes to detect dealkylated or hydroxylated metabolites that reduce activity .
Q. How is stereochemical purity ensured during synthesis, and what techniques validate enantiomeric excess?
- Methodological Answer : Chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10) separates enantiomers. Enantiomeric excess (>95%) is confirmed via polarimetry and comparison to synthetic standards. Racemization risks are minimized by avoiding strong bases during amidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
